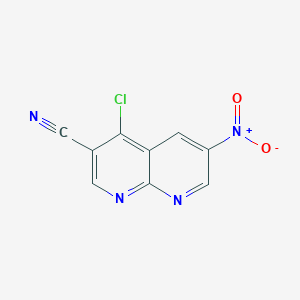
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
概述
描述
准备方法
The synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves several methods, including multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
化学反应分析
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic properties, including anticancer, anti-microbial, and anti-inflammatory activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
作用机制
The mechanism of action of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological outcomes .
相似化合物的比较
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile . While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. This highlights the importance of structural modifications in determining the specific applications and effects of these compounds.
生物活性
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS No. 305370-84-7) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure
The chemical structure of this compound is characterized by:
- A naphthyridine core which contributes to its pharmacological properties.
- A chlorine atom at position 4 and a nitro group at position 6, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound.
Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that derivatives of naphthyridines exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing effectiveness comparable to standard antibiotics like tetracycline .
- The presence of the 4-chloro substituent was found to enhance antibacterial properties against resistant strains .
- Minimum Inhibitory Concentrations (MIC) :
Anticancer Activity
The anticancer potential of this compound has been investigated with promising results.
Case Studies
-
In vitro Studies :
- Research involving various naphthyridine derivatives showed significant cytotoxicity against human breast cancer cell lines (e.g., MCF7). Compounds were evaluated for their IC50 values, with some derivatives achieving IC50 values lower than that of established chemotherapeutic agents like staurosporine .
- For instance, certain derivatives displayed IC50 values as low as 1.47 µM , indicating strong antiproliferative effects .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of naphthyridine compounds have also been explored.
Findings
- Inhibition of Inflammatory Mediators :
- Potential Applications :
- Given their ability to modulate inflammatory responses, these compounds could serve as leads for developing new anti-inflammatory drugs.
Comparative Biological Activity Table
属性
IUPAC Name |
4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPBMZKTZRMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573999 | |
| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305370-84-7 | |
| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














